[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester
Overview
Description
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester typically involves multi-step organic reactions. One common approach is the reaction of diethyl phosphite with propargyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with but-3-yn-1-ol and additional phosphonic acid derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phosphonic acid ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving phosphonic acid derivatives. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The phosphonic acid ester groups can form strong bonds with metal ions or enzymes, affecting their activity. The alkyne groups may participate in click chemistry reactions, facilitating the formation of complex molecular structures. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymer chemistry.
Allylamine: Known for its applications in polymerization and pharmaceutical synthesis.
tert-Butylamine: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
What sets [1-(Diethoxy-phosphoryl)-1-prop-2-ynyl-but-3-ynyl]-phosphonic acid diethyl ester apart from these similar compounds is its combination of phosphonic acid ester and alkyne functionalities. This unique structure allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKQVANFLAVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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